3-(Methylsulfonyl)benzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as a Class of Reagents and Building Blocks

Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of compounds in organic synthesis, chemical biology, and materials science. exlibrisgroup.comresearchgate.net Their significance stems from a unique balance of high stability under many reaction conditions and potent, yet selective, reactivity toward nucleophiles. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally resistant to hydrolysis and reduction, allowing for their incorporation into complex molecules without the need for extensive protecting group strategies. mdpi.comsigmaaldrich.com

This unique reactivity profile has made them invaluable as covalent inhibitors and probes for studying biological systems. exlibrisgroup.com They can selectively react with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine, to form stable covalent bonds, enabling the study of enzyme function and the development of targeted therapeutics. nih.gov Furthermore, their utility as versatile building blocks in organic synthesis is rapidly expanding, particularly with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. exlibrisgroup.comsigmaaldrich.com

Historical Context and Evolution of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides is not new, with initial reports dating back to the early 20th century. For a long time, their application in organic synthesis was relatively limited, often overshadowed by the more readily accessible sulfonyl chlorides. The conventional synthesis of arylsulfonyl fluorides typically involved the nucleophilic fluorination of the corresponding sulfonyl chlorides. ccspublishing.org.cn

A paradigm shift occurred in 2014 when K. Barry Sharpless introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a new "click chemistry" platform. sigmaaldrich.comnih.gov This Nobel Prize-winning concept breathed new life into sulfonyl fluoride chemistry, highlighting their potential for the rapid and reliable construction of complex molecules. nih.gov SuFEx chemistry leverages the exceptional stability of the S-F bond, which can be selectively activated to react with a variety of nucleophiles, forming strong and stable linkages. nih.govmonash.edu This development has spurred a renaissance in the field, leading to the development of new synthetic methods and applications for this once-underutilized functional group.

Position of 3-(Methylsulfonyl)benzenesulfonyl Fluoride within the Class of Functionalized Arylsulfonyl Fluorides

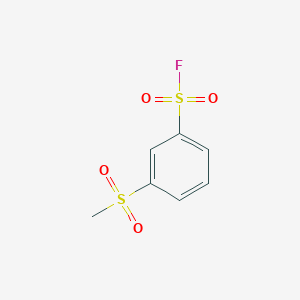

This compound is a member of the functionalized arylsulfonyl fluoride family. Its structure features a benzene (B151609) ring substituted with two key functional groups: a sulfonyl fluoride (-SO₂F) group and a methylsulfonyl (-SO₂CH₃) group, positioned meta to each other.

The sulfonyl fluoride group is the reactive handle, participating in the characteristic reactions of this class of compounds, such as SuFEx transformations. The methylsulfonyl group, on the other hand, is a strongly electron-withdrawing and polar functional group. Its presence is expected to significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the sulfonyl fluoride moiety. The electron-withdrawing nature of the methylsulfonyl group would likely increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, potentially enhancing its reactivity towards nucleophiles.

While specific research data on the synthesis and reactivity of this compound is not extensively available in the public domain, its structure suggests it could be a valuable building block for creating highly functionalized molecules with potential applications in medicinal chemistry and materials science.

Table 1: Structural and Predicted Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇FO₄S₂ |

| Molecular Weight | 238.26 g/mol |

| Structure | A benzene ring with a -SO₂F group at position 1 and a -SO₂CH₃ group at position 3. |

| Predicted Reactivity | The sulfonyl fluoride group is the primary reactive site for nucleophilic attack. The electron-withdrawing methylsulfonyl group is expected to enhance the electrophilicity of the sulfonyl fluoride. |

Scope and Academic Research Trajectories of this compound and Analogues

While dedicated research on this compound appears to be limited, the broader academic research trajectories for functionalized arylsulfonyl fluorides are clear and expanding rapidly. The primary driver for this research is the utility of these compounds in SuFEx-based "click chemistry." nih.govsigmaaldrich.com

Current research focuses on several key areas:

Development of Novel Synthetic Methods: Chemists are actively exploring new and more efficient ways to synthesize functionalized arylsulfonyl fluorides with diverse substitution patterns. mdpi.comccspublishing.org.cn This includes late-stage functionalization of complex molecules with the sulfonyl fluoride group.

Applications in Chemical Biology: A significant area of research involves the use of functionalized arylsulfonyl fluorides as covalent probes to study protein function and as warheads for the development of targeted covalent inhibitors. exlibrisgroup.com The ability to tune the reactivity and selectivity of the sulfonyl fluoride through the introduction of different functional groups is a key aspect of this research.

Materials Science: The robust nature of the linkages formed through SuFEx chemistry makes arylsulfonyl fluorides attractive monomers for the synthesis of novel polymers and materials with unique properties. mdpi.com

For this compound and its analogues, future research could explore their synthesis and reactivity in SuFEx reactions. The presence of the additional sulfonyl group could lead to interesting reactivity or provide a handle for further functionalization. Investigating their potential as covalent modifiers of biological targets, where the methylsulfonyl group could influence binding affinity and selectivity, would also be a promising avenue for research. The development of a library of such disubstituted benzenesulfonyl fluorides could provide valuable tools for drug discovery and materials science.

Table 2: Key Research Areas for Functionalized Arylsulfonyl Fluorides

| Research Area | Focus | Potential Application of this compound |

| Synthetic Methodology | Development of efficient and versatile methods for the synthesis of arylsulfonyl fluorides. | Exploration of synthetic routes to this compound and its derivatives. |

| Chemical Biology | Design and application of arylsulfonyl fluorides as covalent probes and inhibitors. | Investigation of its potential as a selective covalent modifier of proteins, with the methylsulfonyl group influencing binding. |

| Materials Science | Use of arylsulfonyl fluorides as monomers for the synthesis of novel polymers. | Incorporation into polymers to create materials with high thermal stability and specific functionalities. |

| Click Chemistry (SuFEx) | Expansion of the scope and applications of SuFEx reactions. | Studying its reactivity and utility as a bifunctional linker in SuFEx-based modular synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FO4S2 |

|---|---|

Molecular Weight |

238.3 g/mol |

IUPAC Name |

3-methylsulfonylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H7FO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3 |

InChI Key |

HFKVESDSPWZOCO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Understanding of 3 Methylsulfonyl Benzenesulfonyl Fluoride in Organic Transformations

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable and modular synthesis of functional molecules. nih.gov This transformation is characterized by the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile. nih.gov Arylsulfonyl fluorides, such as 3-(Methylsulfonyl)benzenesulfonyl fluoride, are key electrophilic partners in these reactions due to the optimal balance of stability and reactivity of the S-F bond. nih.govsigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability and chemoselectivity, reacting almost exclusively at the sulfur center. sigmaaldrich.comsigmaaldrich.com

The SuFEx process is prized for its efficiency, high yields, and compatibility with a wide range of functional groups, making it a valuable tool in drug discovery, materials science, and chemical biology. nih.govnih.govsigmaaldrich.com The reactions are typically metal-free and can often be conducted under mild conditions. nih.gov

Nucleophilic Addition Mechanisms in SuFEx Reactions

The mechanism of the SuFEx reaction is generally understood to proceed through a nucleophilic substitution at the hexavalent sulfur center. researchgate.net Studies suggest that the reaction follows an SN2-type pathway. researchgate.net The central sulfur atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. nih.gov

The key step involves the approach of a nucleophile to the sulfur atom, leading to a hypervalent intermediate or a transition state where the fluoride ion is displaced. nih.govsemanticscholar.org The deprotonation of the incoming nucleophile is a critical factor influencing the reaction's course and rate. For instance, the use of a base can significantly increase the nucleophilicity of amines, thereby promoting the substitution at the sulfonyl group. researchgate.net The stability of the departing fluoride ion, particularly in protic solvents, further drives the reaction forward. sigmaaldrich.com

Catalyst Activation in SuFEx Processes (e.g., Base Catalysis, Silicon Co-additives)

Catalysis is often essential to activate the otherwise stable S-F bond in arylsulfonyl fluorides for SuFEx reactions. researchgate.net A variety of catalysts are employed, with their choice depending on the reactivity of the specific sulfonyl fluoride and the nucleophile.

Base Catalysis: Organic bases are commonly used to facilitate SuFEx reactions. These include:

Tertiary amines: Triethylamine (B128534) (TEA) can accelerate the reaction, particularly with phenols. nih.gov

Amidines and Guanidines: Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) are highly effective catalysts. nih.govnih.gov The basicity of the catalyst is often correlated with the "SuFExability" or reactivity of the S-F bond. nih.gov For example, tetramethylguanidine has been used for the selective deprotonation of tyrosine residues in peptides, enabling site-specific modification. nih.gov

Phosphazenes: Bases like BEMP are also utilized. nih.gov

Bifluoride Salts: Salts such as potassium bifluoride (KHF₂) have been shown to be effective catalysts, particularly for late-stage trifluoromethylation of sulfonyl fluorides. semanticscholar.org

Lewis Acids: Metal Lewis acids, such as Ca(NTf₂)₂, can activate sulfonyl fluorides towards nucleophilic attack by amines, often in conjunction with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.netresearchgate.net

Silicon Co-additives: The classic SuFEx reaction often involves the use of aryl silyl (B83357) ethers as nucleophiles. nih.gov Silicon reagents like hexamethyldisilazane (B44280) (HMDS) can be used as co-additives to accelerate the direct coupling of alcohols with sulfonyl fluorides, a process termed 'Accelerated SuFEx Click Chemistry' (ASCC). nih.gov HMDS was found to be a superior choice when used with a BTMG catalyst for the reaction between an arylsulfonyl fluoride and a phenol. nih.gov The role of the silicon additive is to facilitate the departure of the fluoride leaving group.

| Catalyst/Additive | Catalyst Type | Typical Nucleophile(s) | Reference(s) |

| Triethylamine (TEA) | Tertiary Amine Base | Alcohols, Phenols | nih.gov |

| DBU | Amidine Base | Silyl ethers, Alcohols | nih.govnih.gov |

| BTMG | Guanidine Base | Alcohols, Phenols | nih.govresearchgate.net |

| Potassium Bifluoride | Bifluoride Salt | Trimethylsilyltrifluoromethane | semanticscholar.org |

| Ca(NTf₂)₂ / DABCO | Lewis Acid / Lewis Base | Amines | nih.govresearchgate.net |

| HMDS | Silicon Co-additive | Alcohols | nih.gov |

Substrate Scope and Functional Group Tolerance in SuFEx with Arylsulfonyl Fluorides

SuFEx reactions involving arylsulfonyl fluorides, including structures analogous to this compound, exhibit a broad substrate scope and excellent functional group tolerance. The coupling of various electron-poor and electron-rich aryl alcohols with electron-poor sulfonyl fluorides proceeds efficiently, often reaching completion within minutes to give high yields of the corresponding sulfonate esters. nih.gov

The reaction is compatible with a wide array of functional groups, which is a hallmark of click chemistry. These include:

Hydroxyl groups nih.gov

Amides nih.gov

Nitriles nih.gov

Carbonyls nih.gov

This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. However, certain functional groups, such as carboxylic acids, might slow down the reaction rate due to solubility issues of the corresponding salt in common solvents like acetonitrile (B52724). nih.gov The reaction is also tolerant of halides, which can act as nucleophiles in conjugate addition reactions with certain activated sulfonyl fluorides. nih.gov

Carbon-Heteroatom Bond Forming Reactions Initiated by this compound

The primary application of this compound is in the formation of stable linkages between molecular building blocks, leading to the creation of carbon-heteroatom bonds.

C-C Bond Formation (e.g., Alkene Ligation, Cyclizations)

While SuFEx chemistry is predominantly known for forming S-O and S-N bonds, its application in C-C bond formation is an area of growing interest. sigmaaldrich.comenamine.net Aryl alkyl sulfones are important structures in drug discovery, and SuFEx provides a method to synthesize them by coupling aryl sulfonyl fluorides with alkyl carbon pronucleophiles. nih.gov This reaction has been demonstrated with a variety of pronucleophiles, including esters, amides, heteroarenes, and nitriles, under mild, room-temperature conditions. nih.gov

Furthermore, SuFEx-based protocols have been developed for the trifluoromethylation of sulfonyl fluorides using trifluoromethyltrimethylsilane (TMSCF₃), activated by catalytic potassium bifluoride, to form trifluoromethyl sulfones. semanticscholar.org Another approach involves the reaction of sulfonimidoyl fluorides with organotrifluoroborates, initiated by trimethylsilyl (B98337) triflate, to form S(VI)-C bonds. nih.gov While specific examples detailing alkene ligation or cyclizations directly initiated by this compound are not prevalent, the fundamental reactivity of the sulfonyl fluoride group in SuFEx suggests potential for such transformations with appropriately designed carbon nucleophiles.

C-N Bond Formation (e.g., Sulfonylation of Amines)

The formation of a C-N bond via the sulfonylation of amines is a well-established application of sulfonyl fluorides within the SuFEx framework. sigmaaldrich.comresearchgate.netenamine.net This reaction produces sulfonamides, a common and important functional group in pharmaceuticals. chemrxiv.org

Various catalytic systems have been developed to facilitate the reaction between sulfonyl fluorides and amines. For instance, the combination of calcium triflimide [Ca(NTf₂)₂] and DABCO effectively promotes the reaction at room temperature. nih.govresearchgate.netorganic-chemistry.org The mechanism is thought to involve the Lewis acid activating the sulfonyl fluoride while the Lewis base activates the amine nucleophile. nih.gov Another catalytic system employs 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives for the efficient amidation of sulfonyl fluorides, which is particularly effective for sterically hindered substrates. chemrxiv.org These methods provide a facile route to a diverse range of sulfonamides, highlighting the utility of sulfonyl fluorides like this compound in constructing C-N bonds. chemrxiv.orgorganic-chemistry.org

| Reaction Type | Nucleophile | Product | Catalyst/Conditions | Reference(s) |

| Sulfonylation | Phenols/Alcohols | Sulfonate Esters | BTMG/HMDS | nih.gov |

| C-C Bond Formation | Alkyl Carbon Pronucleophiles | Aryl Alkyl Sulfones | Base-mediated | nih.gov |

| C-C Bond Formation | TMSCF₃ | Trifluoromethyl Sulfones | KHF₂ | semanticscholar.org |

| C-N Bond Formation | Amines | Sulfonamides | Ca(NTf₂)₂/DABCO or HOBt/Silicon additives | nih.govresearchgate.netchemrxiv.org |

C-O Bond Formation (e.g., Esterification with Silyl Ethers)

The formation of a carbon-oxygen bond often proceeds via the creation of a sulfonate ester, a well-established leaving group in organic synthesis. This compound can react with alcohols to form these esters. A particularly effective variant of this reaction involves the use of silyl ethers as the oxygen nucleophile precursor.

The reaction of sulfonyl fluorides with silyl ethers is highly favorable, driven by the formation of a very strong silicon-fluorine (Si-F) bond, which has a bond dissociation energy of approximately 135 kcal/mol. researchgate.net This thermodynamic driving force facilitates the cleavage of the silyl ether's Si-O bond and the formation of a new S-O bond. The process, a key transformation in SuFEx chemistry, involves the attack of the silyl ether oxygen onto the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the transfer of the silyl group to the fluoride atom, resulting in the formation of the sulfonate ester and a volatile silyl fluoride byproduct. researchgate.net This method is advantageous as silyl ethers are stable precursors that can be carried through multiple synthetic steps before being activated for sulfonylation. researchgate.net

Table 1: Representative Conditions for S-O Bond Formation with Silyl Ethers

| Substrate | Reagent | Catalyst/Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Aryl Silyl Ether | Aryl Sulfonyl Fluoride | Base (e.g., DBU, K2CO3) | Acetonitrile | Aryl Sulfonate Ester | researchgate.net |

C-F Bond Formation (where sulfonyl fluoride acts as a fluorinating agent)

While sulfonyl fluorides are primarily known as electrophiles at the sulfur center, they can participate in carbon-fluorine bond formation, typically through an indirect mechanism. The direct transfer of the fluoride atom from the sulfonyl fluoride to a carbon center is not its characteristic reactivity. Instead, its role is often to convert a poor leaving group, such as a hydroxyl group, into an excellent leaving group (a sulfonate ester).

In the deoxyfluorination of alcohols, the alcohol first reacts with a sulfonyl fluoride, such as perfluorobutanesulfonyl fluoride, in the presence of a strong, non-nucleophilic base to form a sulfonate ester intermediate. google.com This intermediate is then susceptible to nucleophilic attack by a fluoride ion. The fluoride source can be an external salt or, in some cases, generated in situ. The SN2 displacement of the bulky sulfonate group by the fluoride ion results in the formation of the desired C-F bond. google.comcas.cn This two-step, one-pot process leverages the sulfonyl fluoride's ability to create a leaving group far superior to the initial hydroxyl group, thereby facilitating fluorination under mild conditions. cas.cn

Sulfur-Heteroatom Bond Forming Reactions

The quintessential reactivity of this compound is its role as an electrophile in reactions with various nucleophiles, leading to the formation of stable bonds between sulfur and other heteroatoms. This is the cornerstone of SuFEx chemistry. mdpi.com

S-C Bond Formation

The formation of a sulfur-carbon bond using sulfonyl fluorides requires a potent carbon nucleophile due to the stability of the S-F bond. mdpi.com Organometallic reagents, such as Grignard reagents (R-MgX), are effective for this transformation. In these reactions, the carbanionic portion of the Grignard reagent attacks the electrophilic sulfur atom of this compound, displacing the fluoride ion to form a sulfone. This method allows for the direct connection of aryl or alkyl fragments to the sulfonyl moiety.

S-N Bond Formation

The reaction between sulfonyl fluorides and amines (primary or secondary) is a robust and widely used method for the synthesis of sulfonamides. This S-N bond-forming reaction typically proceeds by the nucleophilic attack of the amine's lone pair on the sulfur atom, followed by the elimination of hydrogen fluoride (HF), which is neutralized by a base or an excess of the amine substrate. organic-chemistry.org To enhance reactivity, particularly with less nucleophilic amines, catalytic systems have been developed. For instance, the combination of calcium triflimide (Ca(NTf2)2) and a mediating amine like DABCO can activate the sulfonyl fluoride, facilitating the reaction at room temperature under mild conditions. organic-chemistry.org

Table 2: Examples of S-N Bond Formation Reactions

| Nucleophile | Reagent | Catalyst/Activator | Product | Ref |

|---|---|---|---|---|

| Primary/Secondary Amines | Aryl Sulfonyl Fluoride | Ca(NTf2)2 / DABCO | Sulfonamide | organic-chemistry.org |

| Silyl Amines | Aryl Sulfonyl Fluoride | Ca(NTf2)2 | Sulfonamide | organic-chemistry.org |

S-O Bond Formation

As discussed in section 3.2.3, sulfonyl fluorides readily react with oxygen nucleophiles to form sulfonate esters. This S-O bond formation is not limited to silyl ethers; alcohols and phenols are also common substrates. The reaction with alcohols or phenols typically requires a base to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the sulfonyl fluoride to yield the corresponding sulfonate ester. The reaction is fundamental for creating precursors for nucleophilic substitution reactions and for linking molecular fragments via stable sulfonate bridges. organic-chemistry.org

Multicomponent Reactions and Domino Processes Involving Sulfonyl Fluorides

The defined and reliable reactivity of sulfonyl fluorides makes them excellent triggers for domino or cascade reactions, where an initial reaction initiates a sequence of subsequent transformations in a single pot. A prime example is the generation of benzyne (B1209423) from o-(trimethylsilyl)phenols using a sulfonyl fluoride like nonafluorobutanesulfonyl fluoride (NfF).

This domino process begins with the reaction of the sulfonyl fluoride with the phenolic hydroxyl group, which forms a nonafluorobutanesulfonate (nonaflate) ester (an S-O bond formation). A key feature of this initial step is the concomitant production of a fluoride ion. This newly formed, highly nucleophilic fluoride ion immediately attacks the adjacent trimethylsilyl group. The exceptional affinity of silicon for fluorine drives the cleavage of the C-Si bond, eliminating trimethylsilyl fluoride. This desilylation step generates a transient aryne intermediate, which can be trapped in situ by various dienes or other reactants to rapidly construct complex, polysubstituted benzene (B151609) derivatives. This process showcases the dual role of the sulfonyl fluoride: activating the hydroxyl group and providing the fluoride ion catalyst for the subsequent benzyne-forming elimination.

Radical Chemistry of the Sulfonyl Fluoride Moiety

While sulfonyl fluorides are generally characterized by the inertness of the sulfur-fluorine bond, recent methodologies have enabled their participation in radical processes. This has opened a new frontier for synthetic applications, converting these typically electrophilic species into radical precursors.

The direct generation of S(VI) radicals (RSO₂•) from their corresponding sulfonyl fluorides (RSO₂F) is a thermodynamically challenging task. This difficulty stems from the high strength of the S(VI)-F bond and the highly negative reduction potentials of sulfonyl fluorides; for example, the reduction potential for Phenylsulfonyl fluoride is -1.74 V vs SCE. nih.gov Consequently, direct homolytic or reductive cleavage of the S-F bond is not readily achieved. nih.gov

However, a novel platform has been developed to overcome this challenge through the synergistic action of an organosuperbase and photoredox catalysis. nih.govnih.gov This dual catalytic system activates the sulfonyl fluoride, making it susceptible to reduction and subsequent conversion into a reactive S(VI) radical. nih.gov Once generated, these sulfonyl radicals exhibit characteristic reactivity, such as addition to unactivated olefins, paving the way for the synthesis of complex molecules like vinyl sulfones. nih.govnih.govnih.gov

In other related contexts, arylsulfonyl radicals are key intermediates in the synthesis of arylsulfonyl fluorides from precursors like aryldiazonium salts and a sulfur dioxide source, further establishing their viability and reactivity in synthetic chemistry. mdpi.comresearchgate.net

Single Electron Transfer (SET) is a fundamental process that underpins the activation of sulfonyl fluorides in these radical pathways. mdpi.comnih.gov The high reduction potential of sulfonyl fluorides necessitates the use of a potent reducing agent, which is often a photo-excited catalyst in modern synthetic methods. nih.gov

The mechanism typically involves the excitation of a photocatalyst, which then transfers a single electron to an activated sulfonyl fluoride complex. nih.govnih.gov This SET event generates a radical anion intermediate which can then fragment to produce the desired S(VI) radical. For instance, in related synthetic preparations, a proposed pathway involves the formation of a radical anion [ArSO₂F⁻•], which propagates the chain by reducing another precursor molecule via SET. mdpi.com The feasibility of these SET processes is dictated by the electrochemical properties of the species involved.

Table 1: Key Species and Potentials in SET Mechanisms

| Species | Role | Reported Potential / Property | Citation |

|---|---|---|---|

| Phenylsulfonyl Fluoride (PhSO₂F) | Radical Precursor | High reduction potential (-1.74 V vs SCE) makes direct reduction difficult. | nih.gov |

| Excited Iridium Photocatalyst [Ir(III)] | Reducing Agent | E₁/₂ for Ir(IV)/Ir(III) = -1.73 V vs SCE, capable of reducing suitable acceptors. | nih.gov |

| Redox-Active Precursor (FABI) | Radical Source | E₁/₂red = -1.07 V vs SCE, accepts an electron to initiate radical generation. | nih.gov |

This interactive table summarizes key electrochemical data pertinent to the Single Electron Transfer (SET) mechanisms discussed.

Visible-light photoredox catalysis has become an indispensable tool for initiating radical transformations of sulfonyl fluorides and their precursors under mild conditions. nih.govnih.gov These methods often utilize iridium or ruthenium-based photosensitizers, although metal-free organic photocatalysts have also been successfully employed. researchgate.netnih.gov

A general catalytic cycle for the photoredox-mediated generation of S(VI) radicals from sulfonyl fluorides proceeds as follows:

Photoexcitation: A photocatalyst absorbs visible light, transitioning to an excited state with enhanced reducing or oxidizing power. nih.gov

Single Electron Transfer (SET): The excited photocatalyst engages in an SET event with the organosuperbase-activated sulfonyl fluoride, leading to the formation of the S(VI) radical. nih.govnih.gov

Radical Reaction: The generated sulfonyl radical adds to a substrate, such as an alkene or alkyne. nih.govresearchgate.net

Product Formation & Catalyst Regeneration: Subsequent reaction steps yield the final product, and the photocatalyst returns to its ground state, completing the catalytic cycle.

This methodology has enabled a variety of transformations, including the chloro-fluorosulfonyl difunctionalization of alkynes and the direct allylic C-H fluorosulfonylation of alkenes. researchgate.netchemrxiv.org

Table 2: Examples of Photoredox-Mediated Radical Reactions | Reaction Type | Radical Source | Substrate | Photocatalyst System | Citation | | :--- | :--- | :--- | :--- | | Aminofluorosulfonylation | Amidyl/Alkyl/Sulfonyl Radicals | Unactivated Olefins | Merged PCET and radical relay | nih.govrsc.org | | Chloro-fluorosulfonylation | FSO₂• Radical | Alkynes | Photoredox Conditions | researchgate.net | | Allylic C-H Fluorosulfonylation | FSO₂• Radical | Alkenes | FABI precursor, photoredox catalyst | chemrxiv.org | | Alkene Ligation | S(VI) Radical from RSO₂F | Alkenes | Cooperative organosuperbase and photoredox catalyst | nih.govnih.gov |

This interactive table provides examples of different radical transformations involving sulfonyl fluoride moieties or their precursors, initiated by photoredox catalysis.

Stereo- and Regioselectivity in Reactions of this compound

While specific studies on the stereo- and regioselectivity of radical reactions involving this compound are not extensively documented, general principles can be drawn from studies on structurally related arylsulfonyl fluorides. The control of selectivity is a critical aspect of synthetic utility.

Research has shown that high levels of selectivity can be achieved in reactions that form or functionalize sulfonyl fluorides. For example, a photoredox-catalyzed method for the direct allylic C-H fluorosulfonylation of alkenes proceeds with exceptional regioselectivity, favoring the formation of allylic sulfonyl fluorides. chemrxiv.org

Furthermore, in the context of synthesis, a palladium-catalyzed Heck-Matsuda reaction employing aryl diazoniums and allylsulfonyl fluorides has been developed for the construction of γ-aryl allylsulfonyl fluorides. nih.govresearchgate.net This method is notable for its excellent control over both regio- and stereoselectivity, achieving up to 100% E-selectivity for the alkene product. nih.govresearchgate.net While this is a metal-catalyzed cross-coupling rather than a direct radical reaction of the sulfonyl fluoride moiety, it demonstrates that the steric and electronic properties of the sulfonyl fluoride group can be harnessed to achieve highly selective transformations.

Table 3: Selectivity in Reactions Involving Arylsulfonyl Fluorides | Reaction Type | Substrates | Type of Selectivity | Outcome | Citation | | :--- | :--- | :--- | :--- | | Allylic C-H Fluorosulfonylation | Alkenes, FABI | Regioselectivity | Exceptional selectivity for allylic sulfonyl fluoride products. | chemrxiv.org | | Heck-Matsuda Reaction | Aryl diazoniums, Allylsulfonyl fluorides | Regio- and Stereoselectivity | Excellent regioselectivity and up to 100% E-stereoselectivity. | nih.govresearchgate.net | | Radical Chloro-fluorosulfonylation | Alkynes | Regio- and Stereoselectivity | Excellent regio- and stereoselectivity reported. | researchgate.net |

This interactive table highlights examples of high selectivity achieved in synthetic reactions involving the sulfonyl fluoride functional group.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylsulfonyl fluoride |

| Vinyl sulfone |

| Aryldiazonium salt |

| 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) |

| γ-aryl allylsulfonyl fluoride |

Computational and Theoretical Investigations of 3 Methylsulfonyl Benzenesulfonyl Fluoride

Electronic Structure and Bonding Analysis of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (-SO₂F) is the cornerstone of the reactivity and stability of molecules like 3-(Methylsulfonyl)benzenesulfonyl fluoride. nih.govsigmaaldrich.com Its unique properties stem from the nature of the bonds involving the central hexavalent sulfur atom. Computational and X-ray crystallographic studies reveal that the bonding within the sulfonyl group is highly polarized. researchgate.net The strong S-F bond contributes to the compound's notable thermal and chemical robustness compared to other sulfonyl halides. nih.gov This stability, combined with a latent reactivity, makes sulfonyl fluorides valuable in various chemical applications. acs.orgnsf.gov

Historically, the bonding in hexavalent sulfur compounds was often described using d-orbital participation to accommodate more than eight valence electrons. However, modern computational studies, particularly using Natural Bond Orbital (NBO) analysis, have challenged this model. researchgate.net The current understanding suggests that significant d-orbital involvement is not necessary to describe the bonding in the sulfonyl group. researchgate.net

Instead, the electronic structure is characterized by highly polarized bonds, best represented as S⁺-O⁻. The sulfur atom bears a significant positive formal charge, while the oxygen atoms are negatively charged. This charge separation is a dominant feature of the sulfonyl group's electronic landscape. The electronegative fluorine atom further withdraws electron density from the sulfur center, enhancing its electrophilicity. nih.gov

Table 1: Illustrative Charge Distribution in a Substituted Aryl Sulfonyl Fluoride Moiety

| Atom | Typical Calculated Partial Charge (a.u.) |

|---|---|

| Sulfur (S) | +1.5 to +2.0 |

| Oxygen (O) | -0.8 to -1.0 |

| Fluorine (F) | -0.4 to -0.6 |

| Aromatic Carbon (C-S) | +0.2 to +0.4 |

Note: These are representative values based on computational studies of similar aryl sulfonyl fluorides. Actual values for this compound would require specific calculations.

Resonance and hyperconjugation are key to understanding the stability and electronic communication within the molecule. The phenyl ring is in conjugation with the sulfonyl fluoride group, allowing for delocalization of π-electrons. The sulfonyl group is generally considered electron-withdrawing, influencing the electron density of the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are governed by rotations around the C-S bonds linking the sulfonyl groups to the benzene (B151609) ring. Conformational analysis, typically performed using computational methods like molecular mechanics or Density Functional Theory (DFT), seeks to identify the lowest energy arrangements of the atoms. rsc.orgacs.org

For substituted benzenes, the orientation of the substituent relative to the ring is a key conformational feature. rsc.org In this compound, the rotational barriers around the aryl-S bonds determine the preferred orientations of both the -SO₂F and -SO₂CH₃ groups. These preferences are influenced by a combination of steric hindrance between the groups and the ortho-hydrogens of the ring, as well as stereoelectronic effects like hyperconjugation. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore the conformational landscape, identify the most populated conformational states, and analyze the transitions between them. While specific MD studies on this compound are not prevalent, the techniques are standard for analyzing the flexibility and intermolecular interactions of such molecules in different environments.

Structure-Reactivity Relationships in Functionalized Arylsulfonyl Fluorides

The study of structure-reactivity relationships in functionalized arylsulfonyl fluorides is a cornerstone of physical organic chemistry, and computational investigations provide a quantitative framework for these relationships. The reactivity of the sulfonyl fluoride group is highly sensitive to the nature and position of other substituents on the aromatic ring. The presence of these functional groups can modulate the electronic properties of the molecule, thereby influencing the ease with which the sulfonyl fluoride group reacts.

Electron-withdrawing groups (EWGs), such as the methylsulfonyl group in this compound, generally enhance the reactivity of the sulfonyl fluoride towards nucleophiles. nih.gov This is due to their ability to pull electron density away from the aromatic ring and, through inductive and resonance effects, from the sulfur atom of the sulfonyl fluoride. This increased electron deficiency, or electrophilicity, of the sulfur atom makes it a more attractive target for nucleophilic attack. Computational studies can quantify this effect by calculating the partial atomic charges on the sulfur atom for a series of substituted arylsulfonyl fluorides. A clear trend is often observed where the partial positive charge on the sulfur atom increases with the electron-withdrawing strength of the substituent.

Conversely, electron-donating groups (EDGs) on the aromatic ring tend to decrease the reactivity of the sulfonyl fluoride. These groups push electron density into the aromatic ring, which in turn reduces the electrophilicity of the sulfonyl fluoride's sulfur atom. This makes the molecule less susceptible to nucleophilic attack.

The position of the substituent on the aromatic ring is also crucial. For this compound, the methylsulfonyl group is in the meta position. At this position, its electron-withdrawing effect is primarily inductive. If the same group were in the para position, it could exert both inductive and resonance effects, leading to a potentially greater impact on the reactivity of the sulfonyl fluoride. Computational models are adept at dissecting these positional effects and predicting the resulting changes in reactivity.

The Hammett equation provides a classic experimental framework for correlating reaction rates with substituent effects. Computational chemistry offers a theoretical counterpart to this by calculating various electronic parameters that correlate with Hammett substituent constants (σ). For example, the calculated electrostatic potential at the nucleus of the sulfur atom or the change in energy upon nucleophilic attack can be correlated with experimental reaction rates for a series of functionalized arylsulfonyl fluorides. These correlations provide a powerful predictive tool for designing new arylsulfonyl fluorides with tailored reactivity.

The following table summarizes the expected qualitative effects of different substituents on the reactivity of the arylsulfonyl fluoride moiety.

Table 2: Influence of Substituent Type and Position on the Reactivity of Arylsulfonyl Fluorides

| Substituent Type | Position | Effect on Reactivity | Rationale |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | ortho, para | Strong increase | Inductive and resonance effects increase electrophilicity of the sulfur atom. |

| Electron-Withdrawing Group (EWG) | meta | Moderate increase | Primarily inductive effect increases electrophilicity of the sulfur atom. |

| Electron-Donating Group (EDG) | ortho, para | Strong decrease | Inductive and resonance effects decrease electrophilicity of the sulfur atom. |

These structure-reactivity relationships, elucidated through computational investigations, are not merely of academic interest. They are instrumental in the design and synthesis of novel arylsulfonyl fluorides for various applications, including their use as chemical probes and building blocks in medicinal chemistry. nih.govnih.gov By understanding how functionalization impacts reactivity, chemists can fine-tune the properties of these molecules for specific purposes.

Applications of 3 Methylsulfonyl Benzenesulfonyl Fluoride As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures

The dual reactivity of 3-(methylsulfonyl)benzenesulfonyl fluoride (B91410) allows it to serve as a cornerstone in the synthesis of intricate molecules. The sulfonyl fluoride group can act as a "spring-loaded" electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful set of reactions for reliably forming robust linkages. researchgate.netrsc.org Simultaneously, the methylsulfonyl group can be retained as a stable, polar functional group or be subjected to further chemical transformations, providing a strategic advantage in multistep synthetic sequences.

The SuFEx reaction has become a transformative tool in polymer chemistry, enabling the synthesis of polysulfates and polysulfonates with exceptional mechanical properties. rsc.orgresearchgate.net Compounds like 3-(methylsulfonyl)benzenesulfonyl fluoride are ideal candidates for AB-type monomers or as cross-linking agents in polymerization reactions. The reaction between a sulfonyl fluoride and a silyl (B83357) ether, for instance, can proceed under mild catalytic conditions to form highly stable sulfonate ester linkages. rsc.org

Researchers have successfully employed monomers containing sulfonyl fluoride groups to create novel polymers. digitellinc.com For example, the ring-opening metathesis polymerization (ROMP) of a norbornene derivative bearing a sulfonyl fluoride group has been demonstrated. digitellinc.com The resulting polymer can then undergo post-polymerization modification via SuFEx reactions, allowing for the introduction of a wide range of functional groups. digitellinc.comchemrxiv.org This approach offers a modular platform for tuning the physical and chemical properties of materials. The polymerization of polyfluoroalkyl epoxides containing sulfonyl fluoride groups has also been shown to produce highly crosslinked glassy films with surfaces enriched in sulfonyl fluoride moieties. pdx.edu

The sulfonyl fluoride group is an attractive alternative to the more reactive sulfonyl chlorides for the synthesis of fine chemicals, including sulfonamides. scispace.com While sulfonyl chlorides can lead to side reactions, sulfonyl fluorides offer greater stability and selectivity. scispace.com The challenge of their lower reactivity has been overcome through the development of catalytic systems that activate the S-F bond towards nucleophilic attack. scispace.comnih.gov

This compound can thus serve as a precursor to a diverse array of sulfonamide derivatives. By reacting it with various primary or secondary amines under catalytic conditions, a library of complex molecules can be generated. This approach is particularly valuable in medicinal chemistry for creating analogues of existing drugs for further screening. scispace.comnih.gov For example, a late-stage amidation of a sulfonyl fluoride intermediate was a key step in an efficient synthesis of the drug Fedratinib. scispace.com The stability of the sulfonyl fluoride allows it to be carried through multiple synthetic steps before the final sulfonamide formation.

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing functional groups into a complex molecule at a late stage of the synthesis. rsc.org This approach avoids the need to re-synthesize molecules from scratch and allows for the rapid generation of analogues of a lead compound. digitellinc.comberkeley.edu The direct formation of a C-SO₂F bond is an elegant LSF strategy. mdpi.com

Recent advances have enabled the direct, metal-free, photoredox-catalyzed synthesis of aryl sulfonyl fluorides from readily available starting materials. nih.gov This allows for the incorporation of the sulfonyl fluoride moiety into complex drug molecules. digitellinc.comnih.gov Once installed, the sulfonyl fluoride can act as a versatile handle for further derivatization through SuFEx chemistry. For instance, a strategy for the direct deoxymethylation of phenols using sulfuryl fluoride (SO₂F₂) has been developed as a powerful tool for LSF. rsc.org

Design and Synthesis of Molecular Probes for Chemical Research

Sulfonyl fluorides have been identified as "privileged warheads" for the design of chemical probes. rsc.org These probes are invaluable tools for studying the function and interactions of biomolecules in chemical biology. researchgate.net The sulfonyl fluoride group can form stable covalent bonds with several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine. rsc.orgmdpi.com This reactivity, combined with the group's stability in aqueous environments, makes it ideal for creating probes that can selectively label specific sites on proteins. rsc.orgsigmaaldrich.com

A compound like this compound could be elaborated into a molecular probe. The core structure provides a stable scaffold to which other functionalities, such as reporter tags (e.g., fluorophores or affinity tags), can be attached. Research has demonstrated the synthesis of libraries of sulfonyl fluoride probes for various applications. mdpi.comnih.gov For example, 3-carboxybenzenesulfonyl fluoride has been identified as a useful warhead for tagging target molecules. mdpi.com By coupling diverse molecular fragments to this sulfonyl fluoride core, a library of probes can be created for screening purposes. mdpi.com The design of such probes is a key step in understanding complex chemical and biological systems at a molecular level. nih.govrsc.orgresearchgate.net

Development of Novel Reagents and Catalysts Utilizing the Sulfonyl Fluoride Moiety

The unique reactivity of the sulfonyl fluoride group has spurred the development of new synthetic methods and catalytic systems. While sulfonyl fluorides are relatively stable, their reaction with nucleophiles can be significantly accelerated with the right catalyst. rsc.org This has led to the discovery of various catalysts for the SuFEx reaction, including organic bases and Lewis acids. acs.orgrsc.org

For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides, particularly when used in combination with silicon-based additives. scispace.comnih.gov This system allows for the efficient synthesis of sulfonamides even with sterically hindered substrates. scispace.com Another approach involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride group. acs.org

Furthermore, the sulfonyl fluoride moiety itself is being incorporated into new reagents. For example, radical fluorosulfonylation reactions using novel reagents that generate the fluorosulfonyl radical (•SO₂F) have been developed. researchgate.net These methods provide new pathways for the synthesis of aliphatic and alkenyl sulfonyl fluorides, which are valuable building blocks for further SuFEx transformations. researchgate.net The ongoing research into activating and utilizing the sulfonyl fluoride group continues to expand the toolkit of synthetic chemists. merckmillipore.com

Advanced Spectroscopic and Analytical Characterization for Research on 3 Methylsulfonyl Benzenesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of reactions involving 3-(Methylsulfonyl)benzenesulfonyl fluoride (B91410). The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's structure and electronic environment.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For 3-(Methylsulfonyl)benzenesulfonyl fluoride, the aromatic protons would appear as a complex multiplet pattern in the downfield region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically further upfield.

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing sulfonyl fluoride and methylsulfonyl groups. The methyl carbon would appear at a characteristic upfield chemical shift.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly valuable. biophysics.org It offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying the sulfonyl fluoride group (-SO₂F). biophysics.orgnih.gov The ¹⁹F nucleus provides a distinct signal whose chemical shift is highly sensitive to the electronic environment of the sulfur atom. nih.gov This sensitivity allows researchers to monitor reactions at the sulfonyl fluoride moiety. For instance, in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, changes in the ¹⁹F NMR signal can be used to track the conversion of the sulfonyl fluoride to a new product, providing key insights into reaction kinetics and mechanisms. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound Note: This table is predictive, as specific experimental data for this compound is not readily available in the cited literature. Values are based on typical ranges for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.8 - 8.5 | Multiplet (m) |

| ¹H (Methyl) | ~3.1 | Singlet (s) |

| ¹³C (Aromatic) | 125 - 145 | - |

| ¹³C (Methyl) | ~45 | - |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound and its reaction products.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate a molecular ion peak (M⁺), which confirms the molecular weight of the compound. For this compound (C₇H₇FO₄S₂), the expected monoisotopic mass is approximately 237.98 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thereby unambiguously confirming the identity of the product.

Reaction Monitoring: MS can be coupled with chromatographic techniques (GC-MS, LC-MS) to monitor the progress of a reaction. By analyzing aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of intermediates and the final product, providing valuable kinetic and mechanistic data. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information about the molecule and its derivatives. nih.gov

Chromatographic Techniques for Purification and Analysis (e.g., GC-MS, HPLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. The choice of technique depends on the compound's volatility, polarity, and the scale of the separation.

Column Chromatography: This is the most common method for purifying sulfonyl fluorides on a laboratory scale. rsc.orgrsc.org A silica (B1680970) gel stationary phase is typically used with a non-polar to moderately polar mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the solvent system is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound and to quantify its concentration. sielc.com A reverse-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. google.comsigmaaldrich.com A UV detector can be used for detection, as the benzene ring is chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. rsc.org The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. The separated components are then directly analyzed by a mass spectrometer, providing both retention time and mass spectral data for confident identification. nih.gov

Table 2: Chromatographic Methods for Sulfonyl Fluoride Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water | Purity Analysis, Quantification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map of the molecule. researchgate.net This map reveals key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds or π–π stacking that dictate how the molecules pack together in the crystal lattice. nih.gov

Although a crystal structure specific to this compound is not available in the cited literature, analysis of related sulfonyl-containing compounds demonstrates the power of this technique to provide unambiguous structural proof. nih.govresearchgate.net

In Situ Spectroscopic Methods for Kinetic Investigations (e.g., IR, UV-Vis)

In situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling, providing a continuous stream of data on species concentration as a function of time. mt.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for monitoring reactions in solution. rsc.org A probe is inserted directly into the reaction vessel, and the IR spectrum is recorded continuously. The strong, characteristic stretching frequencies of the S=O bonds (typically in the 1400-1150 cm⁻¹ range) and the S-F bond in the sulfonyl fluoride group can be monitored. mt.com As the reaction proceeds, the disappearance of reactant peaks and the appearance of product peaks can be tracked to generate kinetic profiles, helping to elucidate reaction mechanisms and optimize process conditions. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: If the reactants, intermediates, or products involved in a reaction with this compound have distinct UV-Vis absorption profiles, this technique can be used for kinetic analysis. The aromatic ring of the compound absorbs in the UV region. Changes in the substitution pattern or electronic structure during a reaction can lead to shifts in the absorption maximum (λₘₐₓ) or changes in absorbance, which can be monitored over time to determine reaction rates. frontiersin.org

Future Research Directions and Unexplored Avenues for 3 Methylsulfonyl Benzenesulfonyl Fluoride

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of aryl sulfonyl fluorides has traditionally relied on multi-step processes, often involving harsh reagents. rsc.orgrhhz.net Future research must prioritize the development of sustainable and efficient catalytic systems for the synthesis of 3-(Methylsulfonyl)benzenesulfonyl fluoride (B91410). A significant stride in this direction would be the adaptation of green chemistry principles, such as performing reactions in environmentally benign solvents like water. digitellinc.com Recent advancements have demonstrated that surfactant-based catalysis can enable nucleophilic fluorination of sulfonyl chlorides in aqueous media, a method that could be optimized for sulfonated precursors of the target molecule. digitellinc.com

Furthermore, exploring novel catalytic platforms is crucial. Bismuth(III)-catalyzed redox-neutral processes, which allow for the one-pot synthesis of aryl sulfonyl fluorides from readily available boronic acids, present a promising avenue. nih.govorganic-chemistry.org Adapting this methodology for substrates containing the methylsulfonyl group would offer a direct and atom-economical route. Other emerging strategies include electrochemical oxidative coupling of thiols and potassium fluoride, which avoids the need for chemical oxidants and catalysts, and palladium-catalyzed fluorosulfonylation of aryl halides. nih.govresearchgate.net The development of these methods would not only enhance sustainability but also potentially allow for the late-stage introduction of the fluorosulfonyl group, a valuable strategy in complex molecule synthesis.

| Catalytic Approach | Precursor Type | Potential Advantages for Sustainable Synthesis |

| Surfactant-based Catalysis | Sulfonyl Chloride | Enables use of water as a solvent, reducing reliance on toxic organic solvents. digitellinc.com |

| Bi(III) Redox-Neutral Catalysis | Boronic Acid | One-pot procedure, high functional group tolerance, mimics organometallic steps. nih.govresearchgate.net |

| Electrochemical Synthesis | Thiols, Disulfides | Avoids chemical oxidants, uses inexpensive KF as a fluorine source, mild conditions. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides | Utilizes readily available starting materials and SO2 surrogates. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 3-(Methylsulfonyl)benzenesulfonyl fluoride's synthesis and subsequent derivatization into continuous flow and automated platforms represents a significant leap towards efficiency, safety, and scalability. Flow chemistry offers superior control over reaction parameters, such as temperature and mixing, and enables the safe handling of hazardous intermediates and reagents. researchgate.net Recent breakthroughs have demonstrated the ultrafast synthesis of functionalized benzenesulfonyl fluorides using aryllithium intermediates in flow reactors, with reaction times as short as 0.016 seconds. nih.gov Applying this technique to a suitable precursor of this compound could dramatically accelerate its production.

Moreover, automated platforms like SynFini™, which combine artificial intelligence for route design with robotic execution, are revolutionizing chemical synthesis. youtube.com Integrating the synthesis of this compound into such systems would allow for high-throughput screening of reaction conditions and rapid optimization. A fully telescoped process, combining electrochemical synthesis in flow with a subsequent SuFEx reaction, has been shown to be feasible for other sulfonyl fluorides. researchgate.net A similar integrated system for this compound would enable its on-demand synthesis and immediate use in creating libraries of novel compounds, accelerating discovery in medicinal chemistry and materials science. cam.ac.uk

Exploration of New Reactivity Modes and Mechanistic Pathways

The primary reactivity of sulfonyl fluorides is defined by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation. ccspublishing.org.cnchem-station.com While SuFEx with O- and N-nucleophiles is well-established, future research should explore new reactivity modes for this compound. The unique electronic environment created by the electron-withdrawing methylsulfonyl group could modulate the reactivity of the sulfonyl fluoride moiety in predictable ways, potentially enabling novel transformations or altering selectivity in competitive reactions.

A key area for exploration is the development of catalytic SuFEx reactions. While often performed under metal-free conditions, Lewis acid catalysis, for example with Calcium Bistriflimide (Ca(NTf₂)₂), has been shown to activate the S-F bond for reactions with amines. hmc.edunih.govacs.org Investigating such catalytic systems could lead to milder reaction conditions and broader substrate scope. Furthermore, the methylsulfonyl group itself presents opportunities for new reactivity. It could be used as a directing group in aromatic substitution reactions or be transformed into other functional groups, adding another dimension to the molecule's synthetic utility. Detailed mechanistic studies, combining kinetic experiments with computational analysis, will be essential to understand these new pathways and to rationally design more efficient and selective reactions. hmc.eduacs.org

Expansion of Applications in Emerging Areas of Materials Science and Polymer Chemistry

The robust nature of the sulfonyl fluoride group and its efficient SuFEx reactivity make it an ideal handle for applications in materials and polymer science. ccspublishing.org.cn Future research should focus on leveraging this compound as a monomer or cross-linker in polymer synthesis. The SuFEx reaction can be used to create novel polymers with -SO₂- linkages, offering an alternative to traditional carbon-based backbones. ccspublishing.org.cn The presence of two distinct sulfur-based functional groups on the aromatic ring could allow for the creation of highly functionalized or cross-linked polymers with unique properties.

A particularly promising avenue is in post-polymerization modification (PPM). chemrxiv.org A monomer containing a sulfonyl fluoride group, such as 4-vinylbenzenesulfonyl fluoride (VBSF), can be readily polymerized and then exhaustively functionalized via SuFEx reactions to create novel polystyrene-analogous sulfonamide or sulfonate polymers. chemrxiv.orgchemrxiv.org A similar strategy using a vinylated derivative of this compound could produce polymers where both the sulfonyl fluoride and methylsulfonyl groups can be independently or sequentially modified, leading to materials with precisely tunable properties. These new fluorinated polymers could find applications as smart materials, for instance in biomedical devices, due to their potential for unique physicochemical and electrical properties. pdx.edunih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The future development and application of this compound will be significantly accelerated by a synergistic approach that tightly integrates experimental synthesis with computational modeling. rsc.org Density Functional Theory (DFT) calculations have proven invaluable for elucidating the mechanisms of sulfonyl fluoride synthesis and reactivity. nih.govresearchgate.net Such computational studies can be used to predict reaction barriers, rationalize catalyst behavior, and design more efficient catalytic systems for the synthesis of the target molecule. researchgate.netnih.gov

For instance, computational investigation of the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides has revealed the critical roles of the catalyst and base, and explained the mechanism of SO₂ insertion. nih.gov Applying these methods to this compound could predict its reactivity and guide the rational design of novel catalysts with enhanced activity and selectivity. Furthermore, computational screening of virtual libraries of compounds derived from this building block can identify promising candidates for specific applications, such as covalent protein inhibitors in drug discovery. rsc.org This synergy between in silico design and in vitro testing will streamline the discovery process, saving time and resources while maximizing the potential for innovation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(methylsulfonyl)benzenesulfonyl fluoride to achieve high purity and yield?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 3-(methylsulfonyl)benzene followed by fluorination. Key steps include:

- Reaction Conditions : Use sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–5°C) to avoid over-chlorination. Subsequent fluorination employs KF or tetrabutylammonium fluoride (TBAF) in anhydrous acetonitrile at 50–60°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

- Critical Parameters : Moisture must be excluded to prevent hydrolysis of the sulfonyl fluoride group.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity. For example, the sulfonyl fluoride group shows a characteristic ¹⁹F signal at δ −55 to −60 ppm .

- Mass Spectrometry : High-resolution LC-MS (ESI+) identifies molecular ions (e.g., [M+H]+ at m/z 268.0) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, S, and F content (±0.3% deviation) .

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitutions?

- Methodological Answer :

- Reactivity Profile : The electron-withdrawing methylsulfonyl group enhances electrophilicity at the sulfur center, accelerating reactions with amines, thiols, and alcohols. For example:

- Amine Substitution : Reacts with primary amines (e.g., benzylamine) in DMF at 25°C to form sulfonamides within 2 hours (yield >85%) .

- Thiol Click Chemistry : Undergoes SuFEx (Sulfur-Fluoride Exchange) with thiols (e.g., cysteine residues) in buffered aqueous solutions (pH 7.4, 37°C) .

- Comparative Data : Less reactive than aryl sulfonyl chlorides but more stable in aqueous media .

Advanced Research Questions

Q. What strategies resolve contradictory data on the hydrolytic stability of this compound in biological buffers?

- Methodological Answer :

- Experimental Design : Perform kinetic studies under varying pH (6.0–8.5), temperatures (25–37°C), and buffer compositions (PBS vs. Tris-HCl). Monitor hydrolysis via ¹⁹F NMR or fluoride ion-selective electrode .

- Findings : Hydrolysis half-life ranges from 8 hours (pH 8.5, 37°C) to >48 hours (pH 6.0, 25°C). Contradictions arise from trace nucleophiles (e.g., amines) in buffers; pre-treat buffers with Chelex resin to minimize interference .

Q. How can computational modeling predict the regioselectivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with serine hydrolases. The sulfonyl fluoride group covalently binds catalytic serine residues (e.g., in acetylcholinesterase), forming a tetrahedral intermediate .

- DFT Calculations : Analyze transition states for SuFEx reactions. The methylsulfonyl group lowers the activation energy by stabilizing negative charge buildup during nucleophilic attack .

Q. What experimental approaches validate the use of this compound as a covalent inhibitor in proteomics studies?

- Methodological Answer :

- Activity-Based Protein Profiling (ABPP) : Incubate cell lysates with this compound (10 µM, 1 hour, 37°C), followed by click chemistry tagging with alkyne-modified probes. Analyze via SDS-PAGE and LC-MS/MS to identify labeled enzymes (e.g., proteases, esterases) .

- Competitive Assays : Pre-treat lysates with broad-spectrum inhibitors (e.g., PMSF) to confirm specificity .

Key Considerations for Researchers

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation from sulfonyl fluorides.

- Storage : Store under argon at −20°C in anhydrous conditions to prevent hydrolysis .

- Conflicting Data : Always validate reactivity and stability in project-specific conditions due to variability in impurities and buffer compositions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.